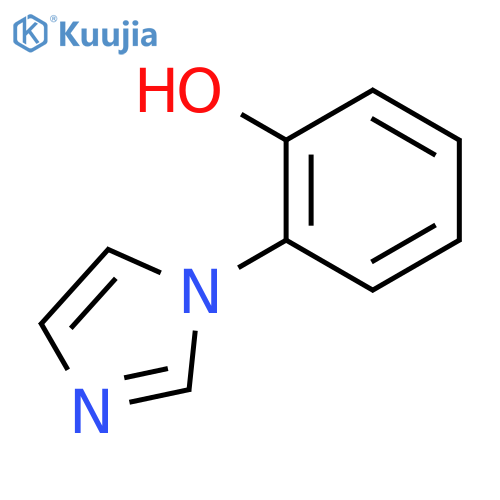

Cas no 10041-04-0 (2-(1H-imidazol-1-yl)phenol)

2-(1H-imidazol-1-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-(1H-imidazol-1-yl)phenol

- 2-imidazol-1-ylphenol

- CHEMBL4451889

- HS-8007

- Z1203790162

- BDBM50575449

- SCHEMBL57158

- 2-Imidazol-1-yl-phenol

- G60128

- Phenol, 2-(1H-imidazol-1-yl)-

- DB-407929

- EN300-78385

- AKOS013532963

- DTXSID60512790

- 2-(1-imidazolyl)-phenol

- POIGXVYPRGOWQD-UHFFFAOYSA-N

- 10041-04-0

- 2-(imidazol-1-yl)phenol

-

- MDL: MFCD19381871

- インチ: InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7,12H

- InChIKey: POIGXVYPRGOWQD-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)N2C=CN=C2)O

計算された属性

- せいみつぶんしりょう: 160.063662883g/mol

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- PSA: 38.05000

- LogP: 1.57790

2-(1H-imidazol-1-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78385-2.5g |

2-(1H-imidazol-1-yl)phenol |

10041-04-0 | 95.0% | 2.5g |

$1315.0 | 2025-03-21 | |

| Enamine | EN300-78385-0.05g |

2-(1H-imidazol-1-yl)phenol |

10041-04-0 | 95.0% | 0.05g |

$155.0 | 2025-03-21 | |

| Enamine | EN300-78385-0.25g |

2-(1H-imidazol-1-yl)phenol |

10041-04-0 | 95.0% | 0.25g |

$331.0 | 2025-03-21 | |

| Enamine | EN300-78385-1.0g |

2-(1H-imidazol-1-yl)phenol |

10041-04-0 | 95.0% | 1.0g |

$671.0 | 2025-03-21 | |

| Enamine | EN300-78385-0.1g |

2-(1H-imidazol-1-yl)phenol |

10041-04-0 | 95.0% | 0.1g |

$232.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y0978945-1g |

2-(1H-imidazol-1-yl)phenol |

10041-04-0 | 95% | 1g |

$800 | 2024-08-02 | |

| Aaron | AR0002MK-2.5g |

Phenol, 2-(1H-imidazol-1-yl)- |

10041-04-0 | 95% | 2.5g |

$1834.00 | 2024-07-18 | |

| A2B Chem LLC | AA02304-500mg |

Phenol, 2-(1H-imidazol-1-yl)- |

10041-04-0 | 95% | 500mg |

$587.00 | 2024-04-20 | |

| Aaron | AR0002MK-50mg |

Phenol, 2-(1H-imidazol-1-yl)- |

10041-04-0 | 95% | 50mg |

$239.00 | 2024-07-18 | |

| Aaron | AR0002MK-10g |

Phenol, 2-(1H-imidazol-1-yl)- |

10041-04-0 | 95% | 10g |

$3991.00 | 2024-07-18 |

2-(1H-imidazol-1-yl)phenol 関連文献

-

Yujiao Zhang,Shumiao Zhang,Zhenzhen Tian,Juanjuan Li,Zhishan Xu,Shanshan Li,Zhe Liu Dalton Trans. 2018 47 13781

2-(1H-imidazol-1-yl)phenolに関する追加情報

Comprehensive Overview of 2-(1H-Imidazol-1-yl)phenol (CAS No. 10041-04-0): Properties, Applications, and Industry Insights

2-(1H-Imidazol-1-yl)phenol (CAS No. 10041-04-0) is a versatile organic compound that has garnered significant attention in pharmaceutical, agrochemical, and material science research. This heterocyclic phenol derivative combines the reactivity of an imidazole ring with the phenolic hydroxyl group, making it a valuable intermediate in synthetic chemistry. With the growing demand for specialty chemicals in drug discovery and advanced materials, this compound has become a subject of increasing interest among researchers and industry professionals.

The molecular structure of 2-(1H-imidazol-1-yl)phenol features a unique combination of aromatic systems that enable diverse chemical transformations. Its CAS number 10041-04-0 serves as a universal identifier in chemical databases and regulatory documentation. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of antimicrobial agents and enzyme inhibitors. The compound's ability to participate in hydrogen bonding and coordinate with metal ions has expanded its applications in coordination chemistry and catalysis.

In the pharmaceutical sector, 2-(1H-imidazol-1-yl)phenol derivatives are being explored for their potential in addressing current healthcare challenges, including antimicrobial resistance and chronic inflammatory conditions. The compound's structural features resemble those found in several FDA-approved drugs, making it a promising scaffold for medicinal chemistry. Researchers are particularly interested in its structure-activity relationships and how modifications to the imidazole or phenol moieties affect biological activity.

From an industrial perspective, the synthesis and scale-up of CAS 10041-04-0 have become topics of significant discussion in green chemistry forums. Manufacturers are developing more sustainable production methods that reduce energy consumption and minimize waste, aligning with global environmental regulations and corporate sustainability goals. The compound's stability under various conditions makes it suitable for diverse formulation technologies, including controlled-release systems and nanoparticle drug delivery platforms.

Analytical characterization of 2-(1H-imidazol-1-yl)phenol typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods provide crucial information about purity, polymorphic forms, and molecular interactions that are essential for quality control in industrial applications. The compound's spectral properties have also made it useful as a fluorescent probe in biochemical assays and diagnostic applications.

In material science, researchers are investigating the incorporation of imidazole-phenol hybrids into polymers and coatings to impart specific functional properties. The compound's ability to form coordination complexes has led to its use in developing smart materials with stimuli-responsive characteristics. These applications are particularly relevant in sectors such as corrosion protection, electronic devices, and sensor technologies.

The safety profile of 2-(1H-imidazol-1-yl)phenol has been extensively studied, with research focusing on its toxicological properties and environmental fate. Proper handling procedures and personal protective equipment (PPE) recommendations are well-documented in material safety data sheets. Recent advancements in computational toxicology have enabled more accurate predictions of the compound's behavior in biological systems, supporting safer product development.

Market analysts project steady growth in demand for CAS 10041-04-0 and related compounds, driven by expanding applications in life sciences and advanced materials. The compound's versatility makes it attractive for custom synthesis services and contract manufacturing organizations serving the pharmaceutical and specialty chemical sectors. Patent literature reveals ongoing innovation in synthetic methods and applications, indicating continued commercial interest in this chemical entity.

For researchers working with 2-(1H-imidazol-1-yl)phenol, understanding its structure-property relationships is crucial for optimizing performance in specific applications. The compound's acid-base properties, derived from both the imidazole nitrogen and phenolic hydroxyl groups, influence its solubility, reactivity, and biological activity. These characteristics are particularly important when designing drug formulations or functional materials for specialized uses.

Future research directions for 10041-04-0 include exploring its potential in catalysis, molecular recognition, and energy storage applications. The compound's ability to participate in supramolecular interactions makes it interesting for developing new self-assembling systems and nanostructured materials. As analytical techniques become more sophisticated, researchers expect to uncover additional properties and applications for this versatile chemical building block.

10041-04-0 (2-(1H-imidazol-1-yl)phenol) 関連製品

- 10041-02-8(4-(Imidazol-1-yl)phenol)

- 298215-64-2(4-Bromo-2-{(5-bromo-3-methyl-2-pyridinyl)aminomethyl}benzenol)

- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)

- 61640-26-4(1-(propan-2-yl)-1H-imidazole-2-thiol)

- 1805272-32-5(Ethyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-6-acetate)

- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)

- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)

- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)

- 859862-28-5(8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one)

- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)